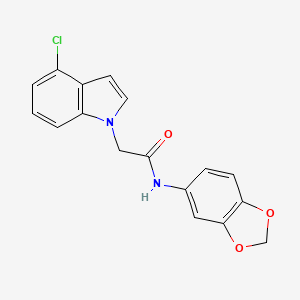

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide

CAS No.:

Cat. No.: VC14975806

Molecular Formula: C17H13ClN2O3

Molecular Weight: 328.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13ClN2O3 |

|---|---|

| Molecular Weight | 328.7 g/mol |

| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(4-chloroindol-1-yl)acetamide |

| Standard InChI | InChI=1S/C17H13ClN2O3/c18-13-2-1-3-14-12(13)6-7-20(14)9-17(21)19-11-4-5-15-16(8-11)23-10-22-15/h1-8H,9-10H2,(H,19,21) |

| Standard InChI Key | FSKJUAQVSALNMI-UHFFFAOYSA-N |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC4=C3C=CC=C4Cl |

Introduction

N-(1,3-Benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound combines the structural features of benzodioxole and indole, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of N-(1,3-Benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide involves a multi-step process. It typically starts with readily available starting materials such as 1,3-benzodioxole and 4-chloroindole derivatives. The formation of the amide bond between these derivatives is crucial and often involves the use of coupling agents and solvents suitable for organic synthesis.

Biological Activities and Potential Applications

Compounds with benzodioxole and indole structures are often explored for their biological activities. Modifications to these structures can significantly influence their pharmacological profiles, including potency and selectivity towards specific targets. While specific biological activities of N-(1,3-Benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide are not detailed, similar compounds have shown promise in areas such as anti-inflammatory and anticancer research.

Analytical Techniques for Characterization

The structure and purity of N-(1,3-Benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide are confirmed using various analytical techniques, including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Stability and Reactivity

The stability of this compound under physiological conditions suggests limited reactivity, making it suitable for biological applications. Its reactions are primarily influenced by the functional groups present and environmental conditions such as pH and temperature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume